molecular formula C14H18FN B13192188 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine

2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine

Katalognummer: B13192188
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: MRONKWJNQWHNGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is a chemical compound with the molecular formula C14H18FN It is known for its unique structure, which includes a cyclopropyl group and a fluorophenyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with various nucleophiles

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
  • 2-Cyclopropyl-2-(4-fluorobenzyl)pyrrolidine hydrochloride

Uniqueness

2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine is unique due to its specific structural features, such as the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H18FN

Molekulargewicht

219.30 g/mol

IUPAC-Name

2-cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C14H18FN/c15-13-6-2-11(3-7-13)10-14(12-4-5-12)8-1-9-16-14/h2-3,6-7,12,16H,1,4-5,8-10H2

InChI-Schlüssel

MRONKWJNQWHNGV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)(CC2=CC=C(C=C2)F)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.